3-hydroxy-L-kynurenine

Description

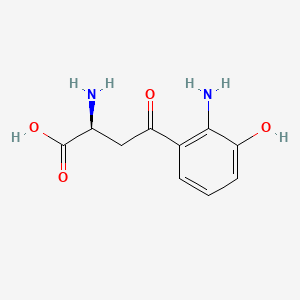

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKPUUFAIGNJHC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314352 | |

| Record name | 3-Hydroxy-L-kynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-3-Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

606-14-4 | |

| Record name | 3-Hydroxy-L-kynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxykynurenine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-L-kynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYKYNURENINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F459WK6M6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-3-Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 3-Hydroxy-L-kynurenine in Tryptophan Metabolism: A Technical Guide for Researchers

Abstract

The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a critical metabolic route, producing a spectrum of bioactive molecules that influence neurobiology, immunology, and cellular homeostasis. At a crucial juncture of this pathway lies 3-hydroxy-L-kynurenine (3-HK), a metabolite with a dualistic and context-dependent role. While implicated as a potent endogenous neurotoxin through its generation of reactive oxygen species, it also serves as a precursor for the synthesis of other neuroactive compounds. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and multifaceted physiological and pathological functions of 3-HK. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers detailed protocols for the investigation of this intriguing molecule.

Introduction: The Kynurenine Pathway and the Significance of this compound

The majority of dietary tryptophan, approximately 95%, is metabolized via the kynurenine pathway (KP), leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) and a host of other biologically active metabolites.[1][2] The initial and rate-limiting step of this pathway is the conversion of tryptophan to N'-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3][4] N'-formylkynurenine is then rapidly converted to L-kynurenine (KYN), a central branch-point metabolite.[5]

L-kynurenine can be metabolized down three distinct branches:

-

Transamination by kynurenine aminotransferases (KATs) to produce the neuroprotective kynurenic acid (KYNA).[5]

-

Cleavage by kynureninase (KYNU) to form anthranilic acid (AA).[5]

-

Hydroxylation by kynurenine 3-monooxygenase (KMO) to yield this compound (3-HK).[5][6]

This guide focuses on the third branch, centered on the production and fate of 3-HK. The enzyme KMO is a critical regulator, determining the flux of kynurenine towards the branch that generates potentially neurotoxic downstream metabolites, including 3-HK itself and quinolinic acid (QUIN).[6][7][8]

Biosynthesis and Cellular Localization of this compound

The synthesis of 3-HK is exclusively catalyzed by kynurenine 3-monooxygenase (KMO), an FAD-dependent enzyme located on the outer mitochondrial membrane.[6][9] This localization is significant, placing the production of a potent pro-oxidant in close proximity to the primary site of cellular respiration and reactive oxygen species (ROS) generation.

Kynurenine 3-Monooxygenase (KMO): The Gatekeeper Enzyme

KMO (EC 1.14.13.9) catalyzes the following reaction:

L-kynurenine + NADPH + H+ + O2 ⇌ this compound + NADP+ + H2O[6]

The activity of KMO is a critical determinant of the balance between the neuroprotective KYNA branch and the neurotoxic 3-HK/QUIN branch of the kynurenine pathway. Under inflammatory conditions, pro-inflammatory cytokines such as interferon-gamma (IFN-γ) can upregulate IDO, increasing the production of L-kynurenine.[10] This, in turn, can lead to increased flux through the KMO-catalyzed step, elevating 3-HK levels.[8]

Historically, KMO has been thought to be predominantly localized in microglia within the central nervous system.[8][11] However, recent evidence challenges this dogma, suggesting that neurons also contain a significant proportion of functional KMO in the adult mouse brain under both physiological and pathological conditions.[11][12] This finding has profound implications for understanding the cell-autonomous effects of 3-HK in neurons.

Degradation of this compound

Once formed, 3-HK is further metabolized through two primary routes:

-

Conversion to 3-hydroxyanthranilic acid (3-HAA) by the enzyme kynureninase (KYNU).[5][13] 3-HAA is also a redox-active molecule and a precursor to quinolinic acid.[3]

-

Transamination to xanthurenic acid (XA) by kynurenine aminotransferases (KATs).[5][14]

The relative activities of KYNU and KATs in different cell types and tissues determine the ultimate fate of 3-HK.

Caption: Simplified overview of the kynurenine pathway focusing on 3-HK.

The Dual Role of this compound: Pro-oxidant and Neurotoxin

The biological effects of 3-HK are largely attributed to its ability to generate reactive oxygen species (ROS).[3][15] This pro-oxidant activity is a key mechanism underlying its neurotoxicity.

Generation of Oxidative Stress

At physiological pH, 3-HK can auto-oxidize, leading to the formation of superoxide radicals (O2•−) and hydrogen peroxide (H2O2).[16] This process is enhanced in the presence of transition metals. Furthermore, 3-HK can interact with cellular enzymes such as xanthine oxidase to amplify ROS production.[3][16][17] The resulting oxidative stress can lead to:

-

Lipid peroxidation: Damage to cell membranes, altering their fluidity and function.

-

Protein oxidation: Modification of amino acid residues, leading to enzyme inactivation and protein aggregation.

-

DNA damage: Induction of single- and double-strand breaks, contributing to genomic instability and apoptosis.[3]

Neurotoxicity

The neurotoxic effects of 3-HK are a direct consequence of its pro-oxidant nature. Increased levels of 3-HK have been implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[16][18][19]

The toxicity of 3-HK is independent of NMDA receptor activation, distinguishing it from the excitotoxicity induced by quinolinic acid.[20] Instead, 3-HK-induced neuronal cell death exhibits features of apoptosis, including cell body shrinkage and nuclear chromatin condensation.[15] The vulnerability of different neuronal populations to 3-HK toxicity varies, with cortical and striatal neurons being more susceptible than cerebellar neurons, a difference that may be related to the activity of neutral amino acid transporters responsible for 3-HK uptake.[3][15]

Interestingly, 3-HK can act synergistically with quinolinic acid to enhance neurotoxicity.[3] This highlights the complex interplay between different metabolites of the kynurenine pathway in disease states.

Methodologies for the Study of this compound

Accurate and sensitive measurement of 3-HK and the activity of the enzymes involved in its metabolism are crucial for understanding its role in health and disease.

Quantification of this compound

High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common approach for quantifying 3-HK in biological samples.

Table 1: Comparison of Detection Methods for 3-HK Quantification

| Detection Method | Advantages | Disadvantages |

| UV Detection | Widely available, relatively simple. | Lower sensitivity and selectivity, potential for interference. |

| Electrochemical Detection (ECD) | High sensitivity and selectivity for electroactive compounds like 3-HK. | Requires specialized equipment, can be sensitive to mobile phase composition. |

| Tandem Mass Spectrometry (MS/MS) | Highest sensitivity and specificity, allows for simultaneous measurement of multiple metabolites. | Requires expensive instrumentation and expertise.[21] |

Protocol 1: HPLC-MS/MS for the Quantification of 3-HK in Brain Tissue

This protocol provides a general framework. Optimization of chromatographic conditions and mass spectrometer parameters is essential for each specific application.

1. Sample Preparation (Brain Tissue) a. Weigh the frozen brain tissue (~100 mg). b. Homogenize the tissue in 5 volumes of ice-cold 0.1 M perchloric acid containing an appropriate internal standard (e.g., deuterated 3-HK). c. Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. d. Collect the supernatant and filter it through a 0.22 µm syringe filter.

2. HPLC Conditions a. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Start with 2% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 2% B for 3 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+) a. Ion Source Temperature: 350°C. b. Capillary Voltage: 3.5 kV. c. Multiple Reaction Monitoring (MRM) Transitions:

- 3-HK: Monitor the transition of the parent ion (m/z) to a specific daughter ion (m/z).

- Internal Standard: Monitor the corresponding transition for the deuterated analog.

d. Data Analysis: Quantify 3-HK concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Caption: Workflow for 3-HK quantification by HPLC-MS/MS.

Kynurenine 3-Monooxygenase (KMO) Activity Assay

Measuring KMO activity is essential for assessing the flux through this branch of the kynurenine pathway. The assay is based on the quantification of the product, 3-HK, formed from the substrate, L-kynurenine.

Table 2: Kinetic Parameters of Human Kynurenine 3-Monooxygenase

| Substrate | Km Value (µM) | Reference |

| L-Kynurenine | 148.6 ± 20.5 | [22] |

| NADPH | 6.8 ± 1.2 | [22] |

Protocol 2: KMO Activity Assay in Tissue Homogenates

1. Preparation of Tissue Homogenate a. Homogenize fresh or frozen tissue in 4 volumes of ice-cold KMO buffer (e.g., 100 mM Tris, 10 mM KCl, 1 mM EDTA, pH 7.5). b. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant for the assay. Determine the total protein concentration using a standard method (e.g., BCA assay).

2. Assay Reaction a. In a microcentrifuge tube, prepare the assay cocktail containing:

- 1 mM NADPH

- 3 mM Glucose-6-phosphate (G6P)

- 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH) (to regenerate NADPH)

- 100 µM L-Kynurenine b. Add 80 µL of the tissue homogenate (containing a known amount of protein) to 120 µL of the assay cocktail. c. Incubate the reaction mixture at 37°C for 2 hours with gentle shaking. d. Stop the reaction by adding 25 µL of 6% perchloric acid. e. Prepare a blank by boiling the homogenate for 10 minutes before adding the assay cocktail.

3. Quantification of 3-HK a. Centrifuge the stopped reaction mixture at 14,000 x g for 10 minutes. b. Collect the supernatant and quantify the 3-HK produced using HPLC with electrochemical or mass spectrometric detection as described in Protocol 1.

4. Calculation of KMO Activity a. Calculate the amount of 3-HK produced (in nmol). b. Express KMO activity as nmol of 3-HK produced per hour per milligram of protein.

This compound in Disease and as a Therapeutic Target

The dysregulation of the kynurenine pathway, and specifically the overproduction of 3-HK, is a feature of several human diseases.

Neurodegenerative Diseases

-

Huntington's Disease (HD): Elevated levels of 3-HK have been found in the striatum, cortex, and cerebellum of HD patients and mouse models.[18] This increase is thought to contribute to the oxidative stress and neuronal cell death characteristic of the disease.

-

Alzheimer's Disease (AD): While the evidence is less consistent than for HD, some studies have reported alterations in kynurenine pathway metabolites, including 3-HK, in AD brains.[16] The pro-inflammatory environment in the AD brain can upregulate IDO and KMO, potentially leading to increased 3-HK production.

-

Parkinson's Disease (PD): Similar to other neurodegenerative conditions, there is evidence of kynurenine pathway dysregulation in PD, with potential involvement of 3-HK-mediated oxidative stress.[16]

Other Pathologies

Elevated 3-HK has also been observed in other conditions associated with inflammation and oxidative stress, such as acute pancreatitis.[23]

KMO Inhibition as a Therapeutic Strategy

Given the neurotoxic potential of 3-HK and its downstream product quinolinic acid, inhibition of KMO has emerged as a promising therapeutic strategy for neurodegenerative diseases.[1][20] By blocking KMO, the metabolic flux of L-kynurenine can be shunted towards the production of the neuroprotective KYNA, thereby reducing the formation of neurotoxic metabolites. Several KMO inhibitors have been developed and have shown efficacy in preclinical models of neurodegeneration.[1]

Conclusion and Future Directions

This compound is a critical and complex metabolite in the tryptophan degradation pathway. Its role as a potent generator of oxidative stress places it at the center of the pathophysiology of numerous diseases, particularly those affecting the central nervous system. A thorough understanding of the regulation of its synthesis by KMO and its subsequent metabolic fate is essential for the development of novel therapeutic interventions.

Future research should focus on:

-

Elucidating the precise mechanisms of 3-HK-induced cellular dysfunction beyond general oxidative stress.

-

Investigating the cell-type specific roles of 3-HK in the brain, particularly in light of the new findings on neuronal KMO expression.

-

Developing and clinically evaluating potent and specific KMO inhibitors for the treatment of neurodegenerative and other inflammatory diseases.

The continued exploration of 3-HK and the kynurenine pathway holds significant promise for uncovering new therapeutic avenues for a range of debilitating human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in clinical trials targeting the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. jneurosci.org [jneurosci.org]

- 6. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. nsuworks.nova.edu [nsuworks.nova.edu]

- 9. mdpi.com [mdpi.com]

- 10. Elevated brain 3-hydroxykynurenine and quinolinate levels in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First 4D-QSAR Study of Human Kynurenine 3 Monooxygenase (hKMO) Inhibitors: Integrating Chemical Space Networks and an Explainable Artificial Intelligence Platform for Neurodegenerative Disease Drug Discovery [iris.unisa.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 16. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Increased brain concentrations of a neurotoxin, 3-hydroxykynurenine, in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. uniprot.org [uniprot.org]

- 22. Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Activated Tryptophan-Kynurenine metabolic system in the human brain is associated with learned fear [frontiersin.org]

enzymatic synthesis of 3-hydroxy-L-kynurenine by KMO

An In-Depth Technical Guide to the Enzymatic Synthesis of 3-Hydroxy-L-Kynurenine by Kynurenine 3-Monooxygenase

Abstract

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound (3-HK) utilizing kynurenine 3-monooxygenase (KMO). KMO is a pivotal, FAD-dependent enzyme on the outer mitochondrial membrane that represents a critical branch point in the kynurenine pathway of tryptophan catabolism.[1][2][3][4] By catalyzing the hydroxylation of L-kynurenine to 3-HK, KMO directs the pathway toward the production of potentially neurotoxic metabolites, including quinolinic acid.[4][5][6][7] An imbalance in this pathway is implicated in numerous neurodegenerative diseases, inflammatory disorders, and cancer, making KMO a significant target for drug development.[8][9][10][11] This document offers researchers, scientists, and drug development professionals a synthesis of field-proven insights and detailed methodologies covering the theoretical background of KMO, a robust protocol for its recombinant expression and purification, a validated enzymatic activity assay, and methods for product analysis.

Introduction: The Significance of KMO and this compound

Over 95% of tryptophan degradation in mammals occurs via the kynurenine pathway (KP).[1][3] L-kynurenine (KYN) is a central metabolite that stands at a metabolic crossroads.[1][12] It can be converted by kynurenine aminotransferases (KATs) to the neuroprotective kynurenic acid (KYNA), or it can be hydroxylated by kynurenine 3-monooxygenase (KMO) to this compound (3-HK).[1][12] This makes KMO a critical gatekeeper enzyme; its activity determines the relative balance between neuroprotective and potentially neurotoxic downstream metabolites.[12]

The product of KMO, 3-HK, is a potent generator of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic neuronal cell death.[3][4][13][14] Further metabolism of 3-HK leads to the production of quinolinic acid (QUIN), an excitotoxic agonist of the NMDA receptor.[5][15] Under inflammatory conditions, the expression and activity of KP enzymes, particularly KMO, are often upregulated, shifting the metabolic flux towards 3-HK and QUIN production.[5][10][16] This shift is associated with the pathology of Huntington's disease, Alzheimer's disease, Parkinson's disease, and major depressive disorder.[8][10][17][18] Consequently, the ability to reliably synthesize 3-HK in vitro is essential for screening KMO inhibitors, studying downstream enzymatic processes, and investigating the pathological mechanisms of 3-HK itself.

The Kynurenine Pathway: A Critical Balance

The diagram below illustrates the pivotal position of KMO within the tryptophan catabolic pathway.

KMO: Structure, Cofactors, and Catalytic Mechanism

KMO (EC 1.14.13.9) is an NADPH-dependent flavin monooxygenase that is localized to the outer mitochondrial membrane.[2][4][19] The human enzyme is a protein of approximately 50 kDa.[15] As a Class A flavoprotein aromatic hydroxylase, it utilizes a tightly, but non-covalently, bound Flavin Adenine Dinucleotide (FAD) cofactor to catalyze the insertion of a single oxygen atom from O₂ into the aromatic ring of L-kynurenine.[1][6][15]

The catalytic reaction is: L-kynurenine + NADPH + H⁺ + O₂ ⇌ this compound + NADP⁺ + H₂O [1]

The mechanism proceeds through several key steps[15]:

-

Substrate Binding: Both L-kynurenine and NADPH bind to the enzyme.

-

FAD Reduction: NADPH reduces the FAD cofactor to FADH₂. NADP⁺ then dissociates from the enzyme.

-

Oxygen Reaction: Molecular oxygen binds to the reduced enzyme-substrate complex, forming a reactive 4a-peroxyflavin intermediate.

-

Hydroxylation: This intermediate serves as the electrophilic source for the hydroxylation of L-kynurenine, transferring an oxygen atom to the C3 position of the aromatic ring.

-

Product Release: A 4a-hydroxyflavin intermediate is formed and rapidly dehydrated to regenerate the oxidized FAD. The product, this compound, is then released in what is considered the rate-limiting step of the mechanism.[15]

Recombinant KMO: Expression and Purification Workflow

The production of active, purified KMO is the prerequisite for any in vitro synthesis of 3-HK. While KMO can be isolated from native sources like liver or kidney, recombinant expression in hosts such as Escherichia coli provides a more scalable, consistent, and controllable source of the enzyme.[2][6] The following is a generalized workflow based on standard molecular biology and protein purification techniques.[20][21][22][23]

Protocol 3.1: Expression and Purification of His-tagged Human KMO

This protocol describes the expression of N-terminally His-tagged KMO in E. coli BL21(DE3) cells and subsequent purification using Immobilized Metal Affinity Chromatography (IMAC). The His-tag allows for a specific, one-step purification process.[22][24]

A. Expression

-

Transformation: Transform a pET-based expression vector containing the human KMO gene with an N-terminal Hexahistidine tag into chemically competent E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Causality Note: Inducing during the mid-logarithmic growth phase ensures that the cells are metabolically active and can efficiently direct resources toward recombinant protein expression.[22]

-

-

Induction: Cool the culture to 18°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Incubation: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

-

Causality Note: Lowering the temperature post-induction slows down cell processes, which often improves the proper folding of the recombinant protein and increases the proportion of soluble, active enzyme.

-

B. Purification

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme). Incubate on ice for 30 minutes.

-

Sonication: Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the suspension is no longer viscous.

-

Causality Note: Sonication uses high-frequency sound waves to disrupt cell walls, while intermittent cooling is critical to prevent protein denaturation from the heat generated.[23]

-

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble His-tagged KMO.

-

IMAC Binding: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).

-

Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the bound KMO from the column using Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect 1 mL fractions.

-

Causality Note: Imidazole competes with the histidine tag for binding to the nickel resin, thus displacing and eluting the target protein. A stepwise or gradient increase in imidazole concentration ensures a clean elution.[22]

-

-

Purity Check & Dialysis: Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare for storage at -80°C.

Enzymatic Synthesis and Activity Assay

The activity of KMO is most commonly determined by monitoring the consumption of its co-substrate, NADPH, which exhibits a strong absorbance at 340 nm.[4][25] As KMO converts L-kynurenine to 3-HK, NADPH is oxidized to NADP⁺, leading to a decrease in absorbance at this wavelength. This spectrophotometric assay is robust, continuous, and suitable for high-throughput screening of inhibitors.[4][18]

Protocol 4.1: KMO Spectrophotometric Activity Assay

This protocol is designed for a standard 96-well UV-transparent plate format but can be scaled for cuvette-based measurements.

A. Reagent Preparation

-

1X KMO Assay Buffer: 100 mM Tris-HCl, 10 mM KCl, 1 mM EDTA, pH 7.5.

-

KMO Enzyme Stock: Dilute purified KMO in 1X KMO Assay Buffer to a working concentration (e.g., 20 µg/mL).[25] Keep on ice.

-

Substrate Mixture (2X): Prepare fresh in 1X KMO Assay Buffer. For a final concentration of 100 µM L-Kynurenine and 100 µM NADPH, the 2X mixture would contain 200 µM of each.

-

Causality Note: Preparing a combined substrate mixture ensures consistent and simultaneous initiation of the reaction across all wells.

-

B. Assay Procedure

-

Setup: Add reagents to a 96-well UV-plate according to the table below. All additions should be performed on ice.

| Component | Blank Well | Positive Control | Test Sample |

| 1X KMO Assay Buffer | 50 µL | - | - |

| Diluted KMO Enzyme | - | 50 µL | 50 µL |

| Test Inhibitor (in buffer) | - | - | 10 µL |

| Inhibitor Diluent (Buffer) | 10 µL | 10 µL | - |

| Sub-total Volume | 60 µL | 60 µL | 60 µL |

-

Pre-incubation: If screening inhibitors, pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation: Initiate the reaction by adding 40 µL of the 2X Substrate Mixture to all wells, bringing the total volume to 100 µL.

-

Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm kinetically over a period of 30-90 minutes, taking readings every 60 seconds.[25]

C. Data Analysis

-

Calculate the rate of reaction (V) for each well, typically expressed as mOD/min or converted to µmol/min using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

The "Positive Control" represents 100% enzyme activity.

-

For inhibitor screening, calculate the percent inhibition relative to the positive control.

| Sample Data for KMO Kinetics | |

| [L-Kynurenine] (µM) | Initial Rate (mOD/min) |

| 5 | 1.5 |

| 10 | 2.8 |

| 25 | 5.5 |

| 50 | 8.2 |

| 100 | 10.1 |

| 200 | 11.5 |

| This table presents example data that can be used to determine kinetic parameters like Kₘ and Vₘₐₓ by fitting to the Michaelis-Menten equation. |

Product Confirmation and Analysis

While the NADPH consumption assay confirms enzyme activity, it does not directly detect the formation of 3-HK. For applications requiring confirmation and quantification of the synthesized product, chromatographic methods are essential.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for separating and quantifying kynurenine pathway metabolites.[26][27] 3-HK can be detected by its UV absorbance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and highly specific quantification.[27] It allows for the simultaneous measurement of multiple metabolites (tryptophan, kynurenine, 3-HK, etc.) from a complex mixture.[27][28] The method relies on separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.[27] For 3-HK, a common ion transition monitored is m/z 225.1 → 110.0.[27]

-

ELISA: Commercially available ELISA kits offer a high-throughput method for quantifying 3-HK in samples, providing an alternative to mass spectrometry.[29]

Conclusion and Future Directions

This guide provides a foundational protocol for the reliable enzymatic synthesis of this compound using recombinantly produced KMO. The methodologies described for enzyme production, activity measurement, and product analysis constitute a self-validating system for researchers investigating the kynurenine pathway. As KMO continues to be a high-priority target for therapeutic intervention in a range of diseases, these fundamental biochemical techniques are indispensable.[2][7][30] Future work will focus on optimizing these protocols for different KMO orthologs, developing more sensitive and direct activity assays, and applying these systems to the high-throughput screening and characterization of next-generation KMO inhibitors with improved blood-brain barrier permeability.[4][30]

References

- 1. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 2. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine-3-monooxygenase (KMO): From its biological functions to therapeutic effect in diseases progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kynurenine pathway enzyme KMO in cancer progression: A tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology [frontiersin.org]

- 11. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 16. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. KMO (gene) - Wikipedia [en.wikipedia.org]

- 20. Expression and purification of recombinant proteins from Escherichia coli: Comparison of an elastin-like polypeptide fusion with an oligohistidine fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. scirp.org [scirp.org]

- 23. m.youtube.com [m.youtube.com]

- 24. bio-rad.com [bio-rad.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. researchgate.net [researchgate.net]

- 27. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. 3-Hydroxy-Kynurenine ELISA I Plasma I High Sensitive I Immusmol [immusmol.com]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of 3-Hydroxy-L-kynurenine

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 3-hydroxy-L-kynurenine (3-HK), a pivotal metabolite in the kynurenine pathway of tryptophan degradation. Intended for researchers, scientists, and professionals in drug development, this document navigates the scientific journey from its initial identification in the context of insect eye pigmentation to its current standing as a molecule of significant interest in neurobiology and disease pathogenesis. We will delve into the pioneering work of early biochemists, the evolution of analytical methodologies for its detection and characterization, and its complex biochemical and physiological roles. This guide is structured to provide not just a historical account, but also a deeper understanding of the scientific reasoning and technological advancements that have shaped our knowledge of this intriguing molecule.

Introduction: The Emergence of a Key Tryptophan Metabolite

L-Tryptophan, an essential amino acid, serves as a precursor for the synthesis of proteins and a variety of bioactive molecules crucial for physiological homeostasis. While the serotonin pathway is widely recognized, the majority of tryptophan, over 95%, is catabolized through the kynurenine pathway[1]. This intricate metabolic route generates a cascade of compounds, collectively known as kynurenines, which are now recognized as key modulators of a wide array of biological processes, including immune responses and neurotransmission[1].

At a critical juncture of this pathway lies this compound (3-HK), a molecule with a dualistic and context-dependent nature. It is a direct downstream metabolite of L-kynurenine, formed through the action of the enzyme kynurenine 3-monooxygenase (KMO)[2][3]. The discovery of 3-HK was not a singular event but rather a gradual unraveling of its existence and function, deeply rooted in the vibrant field of insect biochemistry in the early 20th century. This guide will trace the historical threads of its discovery, explore its multifaceted biochemical properties, and detail the evolution of the analytical techniques that have been instrumental in its study.

The Discovery and Historical Context: A Tale of Insect Eyes and Metabolic Pathways

The story of this compound's discovery is intertwined with the quest to understand the genetic and biochemical basis of eye color in insects, particularly the fruit fly, Drosophila melanogaster.

The Ommochromes: A Colorful Clue

In the 1930s and 1940s, the German biochemist Adolf Butenandt, who was awarded the Nobel Prize in Chemistry in 1939 for his work on sex hormones, turned his attention to the pigments responsible for eye coloration in insects[4]. His research focused on a class of pigments called ommochromes, which are responsible for the yellow, red, and brown colors in the eyes of many arthropods[5][6]. Butenandt and his colleagues, through meticulous extraction and characterization work, established that these pigments were derived from tryptophan.

While a single, definitive publication titled "The Discovery of this compound" is not readily identifiable, the collective body of work from Butenandt's laboratory strongly indicates its isolation and characterization during this period. In their research on the ommochrome pigments xanthommatin and rhodommatin from the mealmoth Ephestia kühniella, they identified a precursor substance, which was later confirmed to be this compound. The term "ommochrome" itself reflects their origin in the insect eye's ommatidia[7].

Elucidating the Kynurenine Pathway

The discovery of 3-HK was a crucial step in piecing together the broader kynurenine pathway. The timeline of key discoveries in this pathway began even before the isolation of tryptophan itself, with the identification of kynurenic acid from dog urine by Justus von Liebig in 1853. In the 1930s, Yasuo Kotake and his colleagues established kynurenine as an intermediate metabolite of tryptophan. The subsequent identification of 3-HK as the product of kynurenine hydroxylation provided a critical link in the metabolic chain leading to the synthesis of ommochromes and other downstream metabolites like xanthurenic acid and quinolinic acid. The synthesis of 3-hydroxykynurenine was later reported in 1951 by Kotake and his team, solidifying its chemical structure[8].

Biochemical Properties and Role in the Kynurenine Pathway

This compound is a fascinating molecule characterized by its chemical reactivity and its position at a critical branch point in the kynurenine pathway.

Chemical Structure and Reactivity

3-HK is an aromatic amino acid with the chemical formula C₁₀H₁₂N₂O₄. Its structure features a kynurenine backbone with a hydroxyl group at the 3-position of the anthraniloyl moiety. This hydroxyl group significantly influences its chemical properties, making it susceptible to oxidation. Under physiological conditions, 3-HK can auto-oxidize, leading to the formation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide[2][9]. This pro-oxidant activity is a key aspect of its biological effects.

A Pivotal Intermediate in Tryptophan Metabolism

The formation of 3-HK from L-kynurenine is catalyzed by kynurenine 3-monooxygenase (KMO), a mitochondrial enzyme. Once formed, 3-HK can be metabolized via several routes:

-

Conversion to 3-hydroxyanthranilic acid (3-HAA): This reaction is catalyzed by the enzyme kynureninase and is a step towards the synthesis of quinolinic acid, an NMDA receptor agonist with neurotoxic properties.

-

Transamination to Xanthurenic Acid: Kynurenine aminotransferases (KATs) can convert 3-HK to xanthurenic acid.

-

Formation of Ommochromes: In invertebrates, 3-HK is a direct precursor to the ommochrome eye pigments[5].

The flux of metabolites through these different branches of the kynurenine pathway is tightly regulated and can be influenced by various physiological and pathological conditions, such as inflammation.

Physiological and Pathological Significance: A Double-Edged Sword

The biological roles of this compound are complex and often contradictory, highlighting its "Dr. Jekyll and Mr. Hyde" personality in cellular physiology.

Pro-oxidant and Neurotoxic Effects

The ability of 3-HK to generate ROS is central to its pathological effects. Elevated levels of 3-HK have been implicated in a number of neurodegenerative disorders. The oxidative stress induced by 3-HK can lead to cellular damage, including lipid peroxidation, protein modification, and DNA damage, ultimately contributing to neuronal cell death[2][9].

Antioxidant and Photoprotective Functions

Conversely, 3-HK also exhibits antioxidant properties. It can act as a scavenger of free radicals, thereby protecting cells from oxidative damage. This dual functionality is highly dependent on the cellular context and the concentration of 3-HK.

In the human lens, 3-hydroxykynurenine and its glucoside derivatives act as UV filters, absorbing harmful ultraviolet radiation and protecting the retina from photodamage[10]. However, with age, these compounds can undergo photochemical reactions that contribute to the browning of the lens and the formation of cataracts.

Methodologies for Detection and Quantification: From Paper to Mass Spectrometry

The evolution of our understanding of this compound has been intrinsically linked to the development of increasingly sophisticated analytical techniques.

Historical Methods: The Dawn of Metabolite Analysis

The initial isolation and characterization of 3-HK and other tryptophan metabolites relied on classical biochemical techniques that were state-of-the-art in the mid-20th century.

-

Paper Chromatography: This technique, pioneered by Martin and Synge in the 1940s, was instrumental in separating complex mixtures of amino acids and their metabolites[11][12]. The separation is based on the differential partitioning of the compounds between a stationary phase (the paper) and a mobile phase (a solvent). After separation, the colorless spots of amino acids were visualized by spraying the chromatogram with a ninhydrin solution, which reacts with primary amino groups to produce a characteristic purple color[13][14].

-

Colorimetric Tests: Before the advent of more specific techniques, various colorimetric tests were used to detect the presence of certain functional groups in organic molecules, providing clues to their identity[1][15]. For instance, tests for phenolic groups could have been used to suggest the presence of the hydroxyl group in 3-HK.

-

Elemental Analysis: To determine the empirical formula of a newly isolated compound, chemists of that era relied on combustion analysis[16][17][18][19]. This method involves burning a precise amount of the substance and measuring the amounts of carbon dioxide, water, and other combustion products to determine the elemental composition.

-

Ultraviolet (UV) Spectroscopy: The development of UV spectroscopy in the 1930s provided a powerful tool for characterizing organic compounds containing chromophores[14]. The UV absorption spectrum of a molecule is a unique fingerprint that can aid in its identification and quantification.

Modern Techniques: High-Throughput and High-Sensitivity Analysis

Contemporary research on 3-HK and other kynurenine pathway metabolites benefits from a suite of highly sensitive and specific analytical methods, enabling precise quantification in complex biological matrices.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of modern bioanalytical chemistry. Reversed-phase HPLC, often coupled with UV or fluorescence detection, allows for the rapid and efficient separation of kynurenine pathway metabolites[20].

-

Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry has revolutionized the field of metabolomics. LC-MS/MS provides unparalleled sensitivity and specificity for the quantification of 3-HK, even at very low concentrations in biological fluids like plasma and cerebrospinal fluid[7][11][12][16][21][22][23]. The technique relies on the fragmentation of the parent ion into characteristic product ions, allowing for highly selective detection.

Table 1: Comparison of Historical and Modern Analytical Techniques for 3-HK Analysis

| Feature | Historical Methods (c. 1940s-1950s) | Modern Methods (Present) |

| Primary Technique | Paper Chromatography | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) |

| Sensitivity | Milligram to microgram quantities | Nanogram to picogram quantities |

| Specificity | Low to moderate | Very high |

| Quantification | Semi-quantitative | Highly accurate and precise |

| Sample Throughput | Low | High |

| Structure Elucidation | Indirect (chemical degradation, elemental analysis) | Direct (mass spectral fragmentation) |

Step-by-Step Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

The following is a generalized protocol that outlines the key steps involved in the modern quantification of 3-HK in a biological matrix. Note: This is an illustrative protocol and should be optimized for specific instrumentation and experimental goals.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of 3-HK).

-

Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a reversed-phase HPLC column (e.g., a C18 column).

-

Separate the analytes using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Ionize the analytes using electrospray ionization (ESI) in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) analysis in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for 3-HK (m/z 225.1) and monitoring for a specific product ion (e.g., m/z 110.0)[7][11].

-

-

Data Analysis:

-

Integrate the peak areas for 3-HK and the internal standard.

-

Calculate the concentration of 3-HK in the original plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HK.

-

Conclusion

The journey of this compound, from its obscure origins in the study of insect eye pigments to its current status as a molecule of intense scientific scrutiny, is a testament to the cumulative and ever-evolving nature of scientific discovery. The pioneering work of early biochemists laid the foundation for our current understanding, while the continuous development of analytical technologies has provided us with the tools to explore its complex roles in health and disease with unprecedented detail. As research into the kynurenine pathway continues to expand, a thorough appreciation of the history and the methodological advancements related to this compound will undoubtedly be invaluable for future investigations into its therapeutic and diagnostic potential.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. theanalyticalscientist.com [theanalyticalscientist.com]

- 5. Ommochrome - Wikipedia [en.wikipedia.org]

- 6. Ommochrome | Description, Function, & Facts | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Hydroxykynurenine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [76] Colorimetric procedures for amino acids (1957) | Joseph R. Spies | 356 Citations [scispace.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Colorimetric estimation of amino acids and peptides with the Folin phenol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pioneers of elemental analysis - Elementar [elementar.com]

- 17. Elemental analysis - Wikipedia [en.wikipedia.org]

- 18. The industrial roots of elemental analysis - Elementar [elementar.com]

- 19. researchgate.net [researchgate.net]

- 20. Utilizing non-invasive methods to detect kynurenine metabolites: can this be employed for biomarkers for neurodegenerative/aging diseases and disease progression? | ISTRY [istry.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to 3-Hydroxy-L-kynurenine in Neurodegenerative Diseases

Abstract

The kynurenine pathway (KP), the principal route of tryptophan catabolism, has emerged as a critical player in the landscape of neurodegenerative diseases.[1] Among its numerous metabolites, 3-hydroxy-L-kynurenine (3-HK) stands out as a molecule of significant interest due to its potent neurotoxic properties. This technical guide provides an in-depth exploration of the role of 3-HK in the pathogenesis of neurodegenerative disorders, with a particular focus on Alzheimer's disease, Parkinson's disease, and Huntington's disease. We will delve into the biosynthesis and metabolism of 3-HK, elucidate its mechanisms of neurotoxicity, detail methodologies for its detection and quantification, and discuss therapeutic strategies aimed at mitigating its detrimental effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 3-HK's involvement in neurodegeneration and its potential as a therapeutic target and biomarker.

The Kynurenine Pathway: A Metabolic Crossroads in Neurological Health

The kynurenine pathway (KP) is a complex and highly regulated metabolic cascade responsible for the degradation of over 95% of the essential amino acid L-tryptophan.[2] This pathway is not merely a catabolic route but a crucial source of bioactive molecules that influence a wide array of physiological processes, including immune responses and neurotransmission.[1]

The initial and rate-limiting step of the KP is the conversion of tryptophan to N-formyl-kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). N-formyl-kynurenine is then rapidly converted to L-kynurenine (KYN), a central branch-point metabolite.[3] From here, the pathway diverges into two main branches: a neuroprotective arm leading to the synthesis of kynurenic acid (KYNA), and a neurotoxic arm that generates this compound (3-HK) and subsequently, the excitotoxin quinolinic acid (QUIN).[4]

The balance between these two arms is critical for maintaining neuronal health. Under physiological conditions, the production of these metabolites is tightly controlled. However, in the context of neuroinflammation, a common feature of neurodegenerative diseases, the expression of IDO and other key enzymes is upregulated, leading to a shift towards the neurotoxic branch and an accumulation of 3-HK and QUIN.[5]

Figure 1: Simplified overview of the Kynurenine Pathway.

The Neurotoxic Mechanisms of this compound

The neurotoxicity of 3-HK is primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent neuronal damage.[6][7] Unlike quinolinic acid, which exerts its toxic effects mainly through the activation of N-methyl-D-aspartate (NMDA) receptors, 3-HK-mediated toxicity is largely independent of excitotoxic mechanisms.[1]

Generation of Reactive Oxygen Species (ROS)

3-HK can undergo auto-oxidation, a process that generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[8] In the presence of transition metals like iron and copper, these ROS can be converted into the highly reactive hydroxyl radical (•OH) via the Fenton and Haber-Weiss reactions. These radicals can indiscriminately damage cellular macromolecules, including lipids, proteins, and nucleic acids, leading to lipid peroxidation, protein aggregation, and DNA damage.[7]

Mitochondrial Dysfunction

Mitochondria are particularly vulnerable to the oxidative onslaught initiated by 3-HK. The enzyme responsible for the synthesis of 3-HK, kynurenine-3-monooxygenase (KMO), is located on the outer mitochondrial membrane.[9] This proximity allows for a localized increase in ROS, which can directly damage mitochondrial components. 3-HK has been shown to impair the mitochondrial electron transport chain, leading to a decrease in ATP production and a collapse of the mitochondrial membrane potential.[10] This can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic apoptotic pathway.

Induction of Apoptosis

The culmination of 3-HK-induced oxidative stress and mitochondrial dysfunction is the initiation of programmed cell death, or apoptosis.[11] The release of cytochrome c from the mitochondria into the cytosol activates a cascade of caspases, the executioner enzymes of apoptosis. This leads to characteristic morphological changes, including cell shrinkage, chromatin condensation, and DNA fragmentation, ultimately resulting in neuronal death.[1]

Figure 2: Signaling pathway of 3-HK-induced neurotoxicity.

The Role of 3-HK in Neurodegenerative Diseases

Alterations in the kynurenine pathway, and specifically elevated levels of 3-HK, have been implicated in several neurodegenerative diseases.

Alzheimer's Disease (AD)

In AD, there is evidence of KP dysregulation in both the periphery and the central nervous system. A meta-analysis of studies on KP metabolites in AD found that while 3-HK levels were lower in the cerebrospinal fluid (CSF) of AD patients, the ratio of 3-HK to its precursor, kynurenine, was positively correlated with total tau (t-tau) and phosphorylated tau (p-tau) in the CSF of AD patients.[12][13] This suggests an increased conversion of kynurenine to 3-HK within the brain.

| Analyte | Sample Type | Finding in AD Patients | Reference |

| 3-HK | CSF | Decreased | [12] |

| 3-HK/KYN Ratio | CSF | Increased and correlated with t-tau and p-tau | [13] |

| 3-HK | Plasma | No significant change in some studies, increased in others | [12][14] |

Parkinson's Disease (PD)

In Parkinson's disease, post-mortem studies have revealed increased concentrations of 3-HK in the substantia nigra and putamen, brain regions severely affected by dopaminergic neuron loss.[9][15] Furthermore, plasma levels of 3-HK have been found to be significantly higher in PD patients and correlate with the severity of motor symptoms.[16]

| Analyte | Sample Type | Finding in PD Patients | Reference |

| 3-HK | Substantia Nigra | Increased | [15] |

| 3-HK | Putamen | Increased | [15] |

| 3-HK | Plasma | Increased and correlated with motor symptom severity | [16] |

Huntington's Disease (HD)

Huntington's disease is characterized by a significant upregulation of the KP, with markedly elevated levels of 3-HK observed in the striatum and cortex of post-mortem brains from HD patients, particularly in the early stages of the disease.[13][17] Animal models of HD also exhibit increased brain concentrations of 3-HK.[5]

| Analyte | Sample Type | Finding in HD Patients | Reference |

| 3-HK | Striatum (post-mortem) | Substantially increased | [13] |

| 3-HK | Cortex (post-mortem) | Substantially increased | [13] |

| 3-HK | CSF | No significant difference in some studies | [17] |

| 3-HK | Plasma | No significant difference in some studies | [17] |

Methodologies for the Study of this compound

Accurate and sensitive quantification of 3-HK in biological matrices is crucial for understanding its role in disease and for the development of targeted therapies. The two most common analytical techniques employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of 3-HK by ELISA

Commercially available ELISA kits offer a relatively simple and high-throughput method for the quantification of 3-HK in plasma and other biological fluids.[18] These are typically competitive immunoassays.

Experimental Protocol: Competitive ELISA for 3-HK in Human Plasma

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma aliquots at -80°C until analysis.

-

Prior to the assay, thaw plasma samples on ice.

-

-

Assay Procedure (based on a generic competitive ELISA protocol):

-

Bring all reagents and samples to room temperature.

-

Prepare a standard curve using the provided 3-HK standards.

-

Add 50 µL of standards, controls, and plasma samples to the appropriate wells of the 3-HK-coated microplate.

-

Add 50 µL of the anti-3-HK antibody to each well.

-

Incubate for 2 hours at room temperature on a shaker.

-

Wash the plate 4 times with 300 µL of wash buffer per well.

-

Add 100 µL of enzyme-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature on a shaker.

-

Wash the plate 4 times with 300 µL of wash buffer per well.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of 3-HK in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of 3-HK.

-

Figure 3: General workflow for a competitive ELISA for 3-HK.

Quantification of 3-HK by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple kynurenine pathway metabolites, including 3-HK, in various biological matrices such as CSF and plasma.[19][20][21]

Experimental Protocol: LC-MS/MS for 3-HK in Human CSF

-

Sample Preparation:

-

Collect CSF by lumbar puncture and centrifuge to remove any cellular debris.

-

Store CSF aliquots at -80°C.

-

Thaw samples on ice before use.

-

To 50 µL of CSF, add 50 µL of an internal standard solution (containing a stable isotope-labeled 3-HK).

-

Precipitate proteins by adding 150 µL of ice-cold methanol.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-HK and its internal standard.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of 3-HK in the CSF samples from the standard curve.

-

In Vitro and In Vivo Models for Studying 3-HK Neurotoxicity

In Vitro Model: SH-SY5Y Neuroblastoma Cell Line

The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to study neuronal toxicity.

Protocol for Assessing 3-HK Cytotoxicity in SH-SY5Y Cells:

-

Cell Culture:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cytotoxicity Assay:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 3-HK (e.g., 10-500 µM) for 24-48 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.[22]

-

In Vivo Model: MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model to study the pathogenesis of Parkinson's disease and to evaluate potential therapeutic interventions.

Protocol for MPTP Administration and Kynurenine Pathway Analysis:

-

Animal Model:

-

Use male C57BL/6 mice (8-10 weeks old).

-

-

MPTP Administration:

-

Tissue Collection and Analysis:

-

At a designated time point after the last MPTP injection (e.g., 7 days), euthanize the mice.

-

Dissect the substantia nigra and striatum.

-

Homogenize the brain tissue for the analysis of kynurenine pathway metabolites, including 3-HK, using LC-MS/MS.

-

Perform immunohistochemical analysis to assess dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).

-

Conduct behavioral tests (e.g., rotarod, open field) to evaluate motor deficits.

-

Therapeutic Strategies Targeting the Kynurenine Pathway

Given the neurotoxic nature of 3-HK, strategies aimed at reducing its production or enhancing its degradation represent promising therapeutic avenues for neurodegenerative diseases. The primary target for such interventions is the enzyme kynurenine-3-monooxygenase (KMO).

KMO Inhibition

Inhibiting KMO activity shunts the metabolism of kynurenine away from the neurotoxic branch and towards the neuroprotective branch, leading to a decrease in 3-HK and QUIN levels and an increase in KYNA levels. Several KMO inhibitors have been developed and tested in preclinical models of neurodegenerative diseases.

| KMO Inhibitor | IC₅₀ (nM) | Key Findings | Reference |

| Ro 61-8048 | 37 | Reduces neurodegeneration in an Alzheimer's mouse model (as a prodrug, JM6) | [24] |

| UPF 648 | 20 | Neuroprotective in models of Huntington's disease | [25] |

| GSK180 | 6 | Shows efficacy in a mouse model of multiple sclerosis | [26] |

| CHDI-340246 | 0.5 | Potent and selective KMO inhibitor | [26] |

Causality Behind Experimental Choice: The selection of a KMO inhibitor for a particular study depends on its potency, selectivity, and pharmacokinetic properties, including its ability to cross the blood-brain barrier. For instance, while Ro 61-8048 is potent, it has poor brain permeability. Therefore, a prodrug approach (JM6) was developed to enhance its delivery to the central nervous system.[24]

Conclusion and Future Directions

This compound is a pivotal metabolite in the kynurenine pathway with well-established neurotoxic properties that contribute to the pathogenesis of neurodegenerative diseases. Its ability to induce oxidative stress, mitochondrial dysfunction, and apoptosis makes it a compelling target for therapeutic intervention. The development of potent and specific KMO inhibitors holds significant promise for restoring the balance of the kynurenine pathway and mitigating the neurodegenerative process.

Future research should focus on:

-

Developing brain-penetrant KMO inhibitors: Overcoming the blood-brain barrier remains a significant challenge in targeting central nervous system disorders.

-

Validating 3-HK as a biomarker: Further studies are needed to establish the utility of 3-HK, alone or in combination with other KP metabolites, as a reliable biomarker for disease diagnosis, progression, and response to treatment.

-

Elucidating the complex interplay of the KP with other pathogenic mechanisms: A deeper understanding of how the kynurenine pathway interacts with other pathological processes, such as protein aggregation and neuroinflammation, will be crucial for the development of multifaceted therapeutic strategies.

By continuing to unravel the complexities of the kynurenine pathway and the role of 3-HK, we can pave the way for novel and effective treatments for devastating neurodegenerative diseases.

References

- 1. Neuronal apoptosis induced by pharmacological concentrations of 3-hydroxykynurenine: characterization and protection by dantrolene and Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elevated brain 3-hydroxykynurenine and quinolinate levels in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Various Kynurenine Metabolites on Respiratory Parameters of Rat Brain, Liver and Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 13. Increased brain concentrations of a neurotoxin, 3-hydroxykynurenine, in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]

- 15. Kynurenine pathway abnormalities in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research progress on the kynurenine pathway in the prevention and treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kynurenine pathway metabolites in cerebrospinal fluid and blood as potential biomarkers in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Hydroxy-Kynurenine ELISA I Plasma I High Sensitive I Immusmol [immusmol.com]

- 19. tandfonline.com [tandfonline.com]

- 20. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. modelorg.com [modelorg.com]

- 24. The kynurenine pathway in Alzheimer’s disease: a meta-analysis of central and peripheral levels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Physiological Concentration of 3-Hydroxy-L-kynurenine in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Hydroxy-L-kynurenine in Neurobiology

This compound (3-HK) is a critical metabolite in the kynurenine pathway, the primary route of tryptophan catabolism in mammals.[1] While the kynurenine pathway is essential for generating nicotinamide adenine dinucleotide (NAD+), its intermediates are increasingly recognized for their profound neuroactive properties. 3-HK, in particular, has garnered significant attention within the neuroscience and drug development communities due to its established role as a neurotoxin.[2][3] This guide provides an in-depth exploration of the physiological concentration of 3-HK in the brain, offering a technical resource for researchers investigating its role in health and disease.

Under normal physiological conditions, 3-HK is present at low concentrations. However, its levels can become significantly elevated during neuroinflammatory states, contributing to oxidative stress and neuronal damage.[3][4] The generation of reactive oxygen species (ROS) by 3-HK is a key mechanism underlying its neurotoxicity, implicating it in the pathophysiology of several neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.[2][5] Understanding the basal concentration of 3-HK in different brain regions and how these levels are altered in pathological conditions is paramount for developing targeted therapeutic strategies.

This guide will delve into the intricacies of the kynurenine pathway, provide a summary of reported 3-HK concentrations in the brain, and offer detailed protocols for its accurate quantification.

The Kynurenine Pathway: A Dichotomy of Neuroprotection and Neurotoxicity

The metabolism of tryptophan down the kynurenine pathway represents a critical juncture in determining neuronal fate. The pathway (Figure 1) bifurcates, leading to the production of both neuroprotective and neurotoxic compounds.[6] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). N-formylkynurenine is then rapidly converted to L-kynurenine (KYN).

KYN stands at a crucial crossroads. It can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), a neuroprotectant that acts as an antagonist at ionotropic glutamate receptors.[1] Alternatively, KYN can be converted by kynurenine 3-monooxygenase (KMO) to the neurotoxic 3-HK.[1] The balance between the activities of KAT and KMO is therefore a critical determinant of the neurochemical environment. 3-HK is further metabolized by kynureninase to 3-hydroxyanthranilic acid, another pro-oxidant molecule, and subsequently to the excitotoxin quinolinic acid.[7]

Figure 1. Simplified diagram of the Kynurenine Pathway.

Physiological Concentrations of this compound in the Brain

Quantifying the basal levels of 3-HK in the brain is essential for establishing a physiological baseline. These concentrations can vary between species and across different brain regions. The following table summarizes reported concentrations of 3-HK in the brains of healthy control subjects from various studies. It is important to note that methodological differences in sample preparation and analytical techniques can contribute to variability in reported values.

| Species | Brain Region | Concentration | Reference |

| Human | Frontal Cortex | ~2.5 pmol/mg tissue | [2] |

| Human | Putamen | ~3.0 pmol/mg tissue | [2] |

| Human | Cerebellum | ~1.5 pmol/mg tissue | [2] |

| Human (CSF) | Cerebrospinal Fluid | 4.4 ± 3.2 nM | [8] |

| Mouse | Striatum | ~1 pmol/mg tissue | [9] |

| Mouse | Cortex | ~0.8 pmol/mg tissue | [9] |

| Mouse | Cerebellum | ~0.5 pmol/mg tissue | [9] |

| Rat | Striatum | Not specified | [10] |

| Rat | Cortex | Not specified | [10] |

| Rat | Cerebellum | Not specified | [10] |

Note: Concentrations are approximated from graphical data or text where exact values were not provided in a table. CSF concentrations are reported in nM.

Experimental Protocols for the Quantification of this compound in Brain Tissue

Accurate and reproducible quantification of 3-HK in brain tissue is critical for advancing our understanding of its role in neurobiology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity and selectivity.[11] Below is a synthesized, step-by-step methodology based on established protocols.[12][13]

Brain Tissue Homogenization

The initial step involves the efficient homogenization of brain tissue to release intracellular metabolites.

Materials:

-

Frozen brain tissue

-

Homogenization buffer (e.g., 0.25 M sucrose solution, ice-cold)[14]

-

Bead-based homogenizer (e.g., Bullet Blender™) or Potter-Elvehjem homogenizer

-

Microcentrifuge tubes

Protocol:

-

Weigh the frozen brain tissue (typically 50-100 mg) in a pre-chilled microcentrifuge tube.[15]

-

Add a volume of ice-cold homogenization buffer, typically at a 1:10 (w/v) ratio (e.g., 500 µL for 50 mg of tissue).[16]